molecular formula C10H22Na4O28P6 B12697248 alpha-D-Ribofuranose, 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate), tetrasodium salt CAS No. 87372-47-2

alpha-D-Ribofuranose, 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate), tetrasodium salt

Cat. No.: B12697248
CAS No.: 87372-47-2
M. Wt: 868.07 g/mol
InChI Key: ZOODPRKQJGGZIQ-CBVUSUMSSA-N
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Description

alpha-D-Ribofuranose, 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate), tetrasodium salt: is a derivative of alpha-D-ribose, a pentose sugar. This compound is significant in the biosynthesis of nucleotides, which are the building blocks of DNA and RNA. It plays a crucial role in various biochemical pathways, including the synthesis of histidine, tryptophan, and purine and pyrimidine nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha-D-Ribofuranose, 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate), tetrasodium salt typically involves organic synthesis methods or enzymatic processes. The organic synthesis route includes the phosphorylation of alpha-D-ribose at the 5-position and the addition of a diphosphate group at the 1-position. This process often requires specific reagents and catalysts to ensure the correct positioning of the phosphate groups .

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale enzymatic synthesis. Enzymes such as ribokinase and phosphoribosyl pyrophosphate synthetase are used to catalyze the phosphorylation reactions. The use of bioreactors and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The compound exerts its effects by participating in phosphorylation reactions, where it donates phosphate groups to various substrates. This process is catalyzed by enzymes such as phosphoribosyltransferases. The molecular targets include nucleotides and nucleotide analogs, which are essential for DNA and RNA synthesis. The pathways involved include the pentose phosphate pathway and nucleotide biosynthesis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

87372-47-2

Molecular Formula

C10H22Na4O28P6

Molecular Weight

868.07 g/mol

IUPAC Name

tetrasodium;(2R,3R,4S,5R)-2-[hydroxy(phosphonooxy)phosphoryl]oxy-5-(phosphonooxymethyl)oxolane-3,4-diolate

InChI

InChI=1S/2C5H11O14P3.4Na/c2*6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;/h2*2-5H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;/q2*-2;4*+1/t2*2-,3-,4-,5-;;;;/m11..../s1

InChI Key

ZOODPRKQJGGZIQ-CBVUSUMSSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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